molecular formula C15H11BrN6S B2570139 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 306280-24-0

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2570139
CAS No.: 306280-24-0
M. Wt: 387.26
InChI Key: GBNZRKVCXLVEBJ-UHFFFAOYSA-N
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Description

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H11BrN6S and its molecular weight is 387.26. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis

In the realm of chemical synthesis and reactivity, 2-aryl-and 2-alkyl-imidazo[1,2-a]pyridines, which are closely related to the compound , show a specific orientation in bromination processes. Specifically, the hydrogen in the 3-position is replaced during the bromination of 2-methyl- and 2-phenyl-imidazo[1, 2-a]pyridines, as outlined by Godovikova and Gol'dfarb (1965) (Godovikova & Gol'dfarb, 1965). Additionally, Kutrov et al. (2008) explored the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, demonstrating various chemical reactions including nitration, bromination, azo coupling, and nitrosation (Kutrov et al., 2008).

Corrosion Inhibition

In the field of materials science, a derivative of imidazo[1,2-a]pyridine was investigated as a corrosion inhibitor for carbon steel in saline solutions. Kubba and Al-Joborry (2020) found that the derivative followed the Langmuir adsorption isotherm, supporting a physical adsorption mechanism, and the study employed techniques like SEM and AFM to observe the surface changes on the carbon steel (Kubba & Al-Joborry, 2020).

Structural and Antimicrobial Properties

The structural aspects and potential antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been a subject of study. Desai et al. (2012) synthesized a series of mannich bases with the imidazo[1,2-a]pyridine framework, which were then tested for antimicrobial activity against various bacterial and fungal strains. Some derivatives, particularly those with halogen groups, demonstrated potent antimicrobial activity, comparable or superior to commercial drugs (Desai et al., 2012).

Anticancer Activity and Molecular Docking Studies

Lakavath et al. (2022) synthesized a novel series of compounds based on the 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine framework. These compounds were evaluated for their in vitro anticancer activity against human cancer cell lines, and the results were supported by molecular docking studies, shedding light on the potential of such compounds in cancer treatment (Lakavath et al., 2022).

Properties

IUPAC Name

3-bromo-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6S/c16-14-12(17-13-8-4-5-9-21(13)14)10-23-15-18-19-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNZRKVCXLVEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.